3-Amino-6-bromopyrazine-2-carbohydrazide

説明

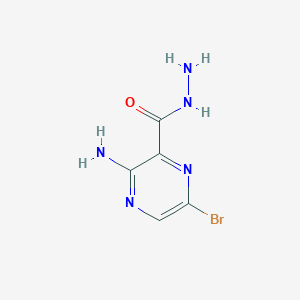

3-Amino-6-bromopyrazine-2-carbohydrazide (CAS: 1225062-23-6) is a brominated pyrazine derivative characterized by a carbohydrazide functional group at the 2-position and an amino group at the 3-position of the pyrazine ring. Its molecular formula is C₅H₅BrN₄O, with a molecular weight of 217.03 g/mol . The compound is synthesized through specialized routes involving bromination and hydrazide conjugation, as evidenced by its commercial availability from suppliers like Hangzhou Dingxin Biotechnology Co., Ltd., which highlights its role as a pharmaceutical intermediate . Purity levels for this compound are typically ≥95%, as reported by Combi-Blocks .

The bromine atom at the 6-position enhances reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira), while the carbohydrazide group (-CONHNH₂) enables further derivatization, such as hydrazone formation .

Structure

2D Structure

特性

IUPAC Name |

3-amino-6-bromopyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHDHIQYBCUNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Amino-6-bromopyrazine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in various cellular processes including growth, metabolism, and survival. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Formula : C₅H₅BrN₄O

Molecular Weight : 218.06 g/mol

Structure : The compound features a pyrazine ring with an amino group and a bromine atom at the 6-position, contributing to its unique reactivity and biological properties.

The mechanism of action for this compound primarily involves its interaction with Class I PI3K enzymes. These enzymes are integral to signaling pathways that regulate cell proliferation and survival. The compound selectively inhibits specific isoforms of PI3K, particularly PI3Kα and PI3Kδ, while sparing others, which may lead to therapeutic applications in cancer treatment and inflammatory diseases .

Inhibition of PI3K

Research indicates that this compound exhibits potent inhibitory effects against Class I PI3K enzymes. This inhibition is significant in the context of various malignancies, including:

- Chronic Lymphocytic Leukemia (CLL)

- Acute Lymphoblastic Leukemia (ALL)

- Mantle Cell Lymphoma (MCL)

The compound's ability to inhibit these pathways suggests potential applications in oncology and treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Anti-Tumor Activity : In a study involving murine models of cancer, administration of this compound resulted in significant tumor regression. The mechanism was attributed to the compound's selective inhibition of PI3K pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells .

- Inflammatory Disease Models : In models of rheumatoid arthritis, the compound demonstrated efficacy by reducing inflammatory markers and joint swelling, suggesting its role as an anti-inflammatory agent through PI3K inhibition.

Data Table: Biological Activities

| Activity Type | Target/Pathway | Effect | Reference |

|---|---|---|---|

| PI3K Inhibition | Class I PI3K Enzymes | Potent inhibition | |

| Anti-Tumor | CLL, ALL, MCL | Tumor regression | |

| Anti-Inflammatory | Inflammatory Pathways | Reduced inflammation |

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Its structural analogues include compounds with different halogens or functional groups at the 6-position, which can influence their biological activity. For instance:

- 3-Amino-6-chloropyrazine-2-carbohydrazide : Exhibits similar but less potent biological activity compared to its brominated counterpart.

類似化合物との比較

Physicochemical Properties

- Solubility : The carboxylic acid derivative (C₅H₄BrN₃O₂) is more polar and water-soluble compared to the carbonitrile or aldehyde analogs, which may influence pharmacokinetic profiles .

- Stability : Carboxamide derivatives generally exhibit higher thermal stability than carbohydrazides, making them preferable for long-term storage .

準備方法

Starting Material Preparation

The precursor typically used is a 3-amino-6-bromopyrazine-2-carboxylic acid or its methyl ester derivative. The bromination at the 6-position and introduction of the amino group at the 3-position are key steps often achieved through controlled halogenation and amination reactions on pyrazine derivatives.

Conversion to Carbohydrazide

The carboxylic acid or ester functionality at the 2-position is converted to the carbohydrazide by reaction with hydrazine hydrate under reflux conditions in an appropriate solvent such as methanol or dimethyl sulfoxide (DMSO). This step typically involves nucleophilic substitution where the ester or acid group is replaced by the hydrazide moiety.

Reaction Conditions and Optimization

- Solvents: Methanol and DMSO are commonly used for their ability to dissolve both starting materials and reagents.

- Temperature: Reflux temperatures (60–100 °C) are maintained to drive the reaction to completion.

- Time: Reaction times vary from 1 to several hours depending on the scale and method (microwave-assisted methods can reduce this time significantly).

- Microwave Assistance: Use of microwave irradiation accelerates the reaction kinetics, often completing the synthesis in minutes rather than hours.

Example Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3-Amino-6-bromopyrazine-2-carboxylic acid methyl ester | Starting material preparation via selective bromination and amination | High purity intermediate obtained |

| 2 | Hydrazine hydrate, methanol, reflux (70 °C), 3–6 hours | Conversion of ester to carbohydrazide | Yield: 70–85%, monitored by TLC |

| 3 | Purification by recrystallization from acetonitrile or ethyl acetate | Isolation of pure 3-amino-6-bromopyrazine-2-carbohydrazide | Melting point and spectral data confirm purity |

Analytical Confirmation

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of amino, bromine-substituted pyrazine ring, and carbohydrazide groups.

- Mass Spectrometry (MS): Confirms molecular weight (~202.01 g/mol).

- X-ray Crystallography: Provides detailed structural confirmation.

- Melting Point: Typically consistent with literature values (~228–234 °C depending on purity and crystallization solvent).

Research Findings and Optimization Insights

- Microwave-Assisted Synthesis: Studies show microwave irradiation reduces reaction time from hours to minutes and improves yield by enhancing molecular collisions and energy transfer.

- Solvent Effects: Polar aprotic solvents such as DMSO enhance nucleophilicity of hydrazine, increasing conversion efficiency.

- Temperature Control: Maintaining reflux temperature avoids decomposition and side reactions, improving product quality.

- Purification: Recrystallization from solvents like acetonitrile or ethyl acetate yields high-purity crystalline product suitable for further pharmaceutical applications.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Starting Material | 3-Amino-6-bromopyrazine-2-carboxylic acid methyl ester | Key intermediate for carbohydrazide formation |

| Reagent | Hydrazine hydrate | Converts ester/acid to carbohydrazide |

| Solvent | Methanol, DMSO | Solubilizes reactants, affects reaction rate |

| Temperature | Reflux (60–100 °C) | Drives reaction to completion |

| Reaction Time | 1–6 hours (microwave: minutes) | Longer time ensures full conversion |

| Purification | Recrystallization from acetonitrile or ethyl acetate | Improves purity and crystallinity |

| Yield | 70–85% | Dependent on reaction optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。